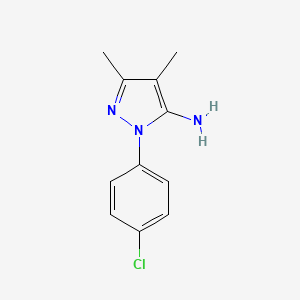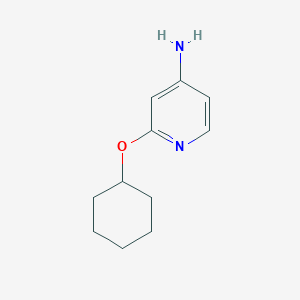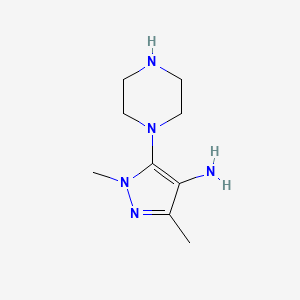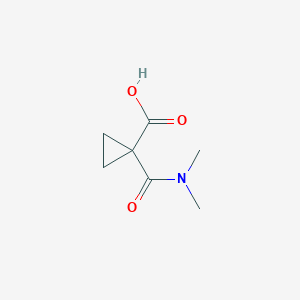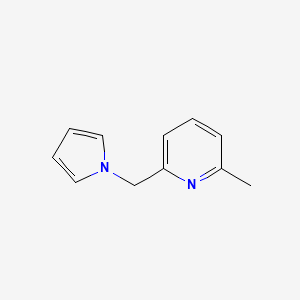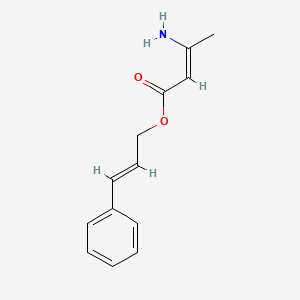
3-Amino Crotonic Acid Cinnamyl Ester
Descripción general
Descripción
3-Amino Crotonic Acid Cinnamyl Ester is an organic compound with the molecular formula C13H15NO2 . It is also known by other names such as Cinnamyl 3-aminobut-2-enoate and (E)-Cinnamyl 3-aminobut-2-enoate . It is used in the production of pharmaceuticals .
Synthesis Analysis
Cinnamic acid derivatives were synthesized from the reaction of benzaldehyde derivatives with malonic acid in the presence of pyridine and piperidine . These compounds were then respectively reacted with glycine and L-alanine methyl ester hydrochloride based on triazine methodology to obtain novel cinnamoyl-amino acid ester derivatives .Molecular Structure Analysis
The structure of these compounds was established via 1H, 13C APT, FT-IR, MS, and elemental analysis . The molecular weight of 3-Amino Crotonic Acid Cinnamyl Ester is 217.26 g/mol .Chemical Reactions Analysis
The synthesized novel compounds were studied in terms of structure-activity relationship based on dielectric, thermal stability, and theoretical analysis . Dielectric analysis was carried out in terms of amino acid type and aromatic substituted group (electron-withdrawing or releasing group factor) .Physical And Chemical Properties Analysis
3-Amino Crotonic Acid Cinnamyl Ester is a colorless to pale yellow liquid with a characteristic odor . It has a topological polar surface area of 52.3 Ų and a rotatable bond count of 5 . The compound has a XLogP3-AA value of 2.7, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Biocatalytic Synthesis of Aromatic Primary Amines (APAs)
- Scientific Field : Biological Engineering .
- Application Summary : APAs are key intermediates in the chemical industry with extensive applications in the manufacture of pharmaceuticals, pesticides, polymers, dyes, and detergents . For example, cinnamylamine, which can be synthesized from cinnamic acid, can be used to synthesize the antifungal agent naftifine .
- Methods of Application : The biocatalytic synthesis of APAs was metabolically regulated by the overexpression or knockout of five native global transcription factors (TFs), the overexpression of eight native resistance genes, and optimization of promoters .
- Results : The cinnamylamine yield of the best metabolically engineered strain S020 was increased to 90% (9 mM, 1.2 g/L), and the accumulation of cinnamaldehyde was below 0.9 mM .
Synthesis of Biobased Functional Materials
- Scientific Field : Material Science .
- Application Summary : The use of cinnamic acid provides an approach to the research and development of biobased plastics for the reduction of global warming .
- Methods of Application : Polyesters are obtained by the polycondensation of hydroxycinnamic acid abundant in plants. The amorphous polycinnamate films exhibit characteristic photodeformability upon UV irradiation owing to E-Z isomerization and [2 2] cycloaddition reactions .
- Results : Using these truxillic/truxinic acids, organic solvents or water-soluble polyimides and high-strength polyamides with high transparency can be derived, and biobased plastics comparable to existing high-performance plastics can be obtained .
Flavor and Fragrance Compounds
- Scientific Field : Food and Cosmetic Industries .
- Application Summary : Esters of cinnamyl alcohol, such as cinnamyl acetate, find many applications in food, cosmetic, and pharmaceutical industries as flavor and fragrance compounds .
- Methods of Application : The current work focuses on the synthesis of cinnamyl acetate from cinnamyl alcohol and vinyl acetate, including screening optimization of reaction conditions such as organic solvents, temperature, catalyst loading, and mole ratio .
- Results : Conversion (93%) was achieved after 4 h when transesterification was carried out at vinyl acetate/cinnamyl alcohol 2:1, 4.0 g L −1 of lipase loading, and at 40°C in hexane as solvent .
Lipase-Catalyzed Transesterification
- Scientific Field : Biochemical Engineering .
- Application Summary : This process focuses on the synthesis of cinnamyl esters through lipase-catalyzed transesterification in a non-aqueous system . This method is efficient and environmentally friendly .
- Methods of Application : The reaction conditions such as organic solvents, temperature, catalyst loading, and mole ratio were optimized. The transesterification was carried out at vinyl acetate/cinnamyl alcohol 2:1, 4.0 g L −1 of lipase loading, and at 40°C in hexane as solvent .
- Results : A conversion of 93% was achieved after 4 hours .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8,10H,9,14H2,1H3/b8-5+,11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWWDIWBLHYGMJ-GZPHBSKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OCC=CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)OC/C=C/C1=CC=CC=C1)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino Crotonic Acid Cinnamyl Ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



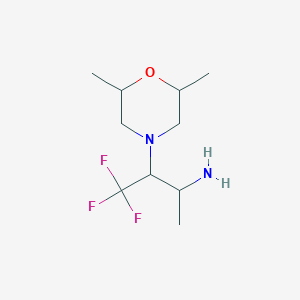
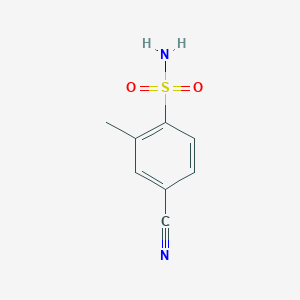
![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1453800.png)
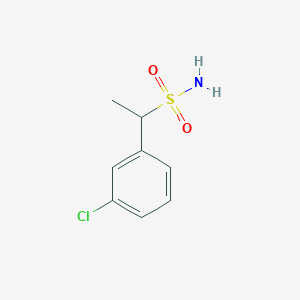
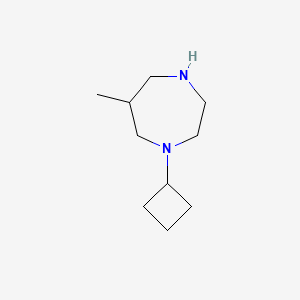
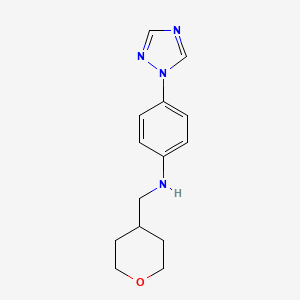
![6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1453805.png)
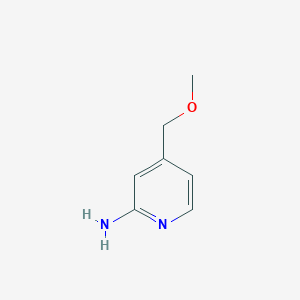
![1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1453807.png)
